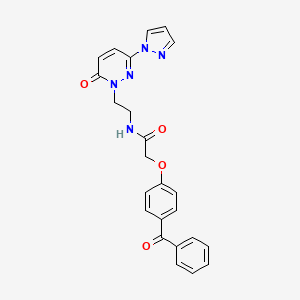

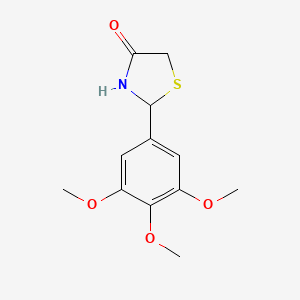

![molecular formula C19H15N5O4S B2966443 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 923194-95-0](/img/structure/B2966443.png)

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . The compound also contains a phenyl group and a nitrobenzenesulfonamide group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The specific synthesis process for “this compound” is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and the groups it contains. It has an imidazo[1,2-a]pyrimidine core with a methyl group at the 7-position, a phenyl group at the 4-position, and a 3-nitrobenzenesulfonamide group .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized at various positions to construct privileged scaffolds for drug development . The specific chemical reactions involving “this compound” are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Synthetic Methodologies

An efficient synthetic route involving Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines has been developed, showcasing the utility of related compounds in organic synthesis. This methodology allows for the broad functional group tolerance and high yields of cyanated imidazopyridines, demonstrating the compound's relevance in synthetic organic chemistry (Zhu et al., 2017).

Biological Activities

Related sulfonamide compounds have been evaluated for their potential as antihypertensive α-blocking agents, revealing the therapeutic potential of these molecules. The pharmacological screening indicated significant activity and low toxicity, suggesting their potential use in developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Material Science Applications

The first hyperpolarizability of new sulfonamide amphiphiles has been studied, indicating the importance of these compounds in material science, particularly in the development of nonlinear optical materials. The research highlights the role of molecular structure in determining the properties of these materials (Kucharski et al., 1999).

Direcciones Futuras

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The development of new synthetic strategies and drug discovery research involving these compounds is ongoing . The specific future directions for “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” are not available in the retrieved papers.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, leading to a range of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, resulting in diverse downstream effects .

Result of Action

Similar compounds have been shown to have a range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWRMBUXFOWMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)

![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)